Conformational Locking and Homochiral Dimer Preference in 1-Phenylcyclohexane-cis-1,2-diol (cis-PCD) vs. Unsubstituted cis-1,2-Cyclohexanediol (cis-CD)
Substitution of cis-1,2-cyclohexanediol (cis-CD) with a phenyl group to yield (S,S)-(+)-1-phenylcyclohexane-cis-1,2-diol (cis-PCD) induces conformational locking, such that only one conformer of cis-PCD is observable under supersonic expansion conditions, in contrast to the multiple conformers accessible to cis-CD [1]. Critically, this substitution inverts the chiral self-recognition preference: cis-CD preferentially forms heterochiral dimers, whereas cis-PCD exhibits a homochiral dimer preference [1].
| Evidence Dimension | Conformational flexibility and dimer chirality preference |
|---|---|
| Target Compound Data | cis-PCD: Conformationally locked; only one conformer detected; Homochiral dimer preference. |
| Comparator Or Baseline | cis-1,2-cyclohexanediol (cis-CD): Multiple conformers accessible; Heterochiral dimer preference. |
| Quantified Difference | Switch from heterochiral (cis-CD) to homochiral (cis-PCD) dimer preference; reduction to a single observable conformer for cis-PCD. |
| Conditions | Supersonic expansion conditions; laser spectroscopy (Raman, IR-UV double resonance) and quantum chemistry calculations. |
Why This Matters
For researchers designing enantioselective crystallization or chiral resolution protocols, the homochiral preference of cis-PCD enables the formation of conglomerates in the solid state, a property not achievable with unsubstituted cis-CD.
- [1] Hartwig, K. A.; et al. Homochiral vs. heterochiral preference in chiral self-recognition of cyclic diols. (Accessed via CORE repository, work ID 159047896). View Source
